NLX-204; NLX-204

Übersicht

Beschreibung

NLX-204 is a potent and selective ERK1/2 phosphorylation-preferring serotonin 5 HT1A receptor agonist with pKi = 10.19. NLX-204 displayed high selectivity in the SafetyScreen44 panel (including hERG channel), high solubility, metabolic stability, and Caco-2 penetration and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein. Preliminary in vivo studies confirmed its promising pharmacokinetic profile. NLX-204 also robustly stimulated ERK1/2 phosphorylation in rat cortex and showed highly potent (MED = 0.16 mg/kg) and efficacious antidepressant-like activity, totally eliminating immobility in the rat Porsolt test.

Wissenschaftliche Forschungsanwendungen

Antidepressiva-Aktivität

NLX-204 hat sich als eine potente und wirksame Antidepressiva-Aktivität erwiesen {svg_1} {svg_2}. Es konnte gezeigt werden, dass es den durch chronischen, milden Stress (CMS) induzierten Defizit der Saccharoseaufnahme bei Wistar-Ratten, einem Modell für Depression, umkehrt {svg_3}. Dieser Effekt hielt 3 Wochen nach Absetzen der Behandlung an {svg_4}.

Behandlungsresistente Depression (TRD)

NLX-204 zeigte zusammen mit NLX-101 vielversprechende Ergebnisse in der Behandlung von TRD {svg_5}. Ein erheblicher Teil der Patienten spricht nicht ausreichend auf konventionelle Behandlungen an, was dies zu einem bedeutenden Bereich unerfüllten medizinischen Bedarfs macht {svg_6}.

Gedächtnisdefizit

Im Test zur Erkennung neuer Objekte (Novel Object Recognition, NOR) wurde festgestellt, dass NLX-204 das Defizit im Diskriminierungsindex, das durch CMS verursacht wurde, rettet {svg_7}. Dies deutet darauf hin, dass NLX-204 potenzielle Anwendungen bei der Behandlung von Gedächtnisdefiziten haben könnte {svg_8}.

Angst

NLX-204 hat sich gezeigt, dass es die Zeit erhöht, die im offenen Arm des Erhöhten Plus-Labyrinths (EPM)-Tests verbracht wird, was auf anxiolytische Effekte hindeutet {svg_9}. Dies deutet darauf hin, dass NLX-204 bei der Behandlung von Angststörungen hilfreich sein könnte {svg_10}.

Schnell wirkende Antidepressiva-Aktivität

Eine Studie ergab, dass eine einmalige Verabreichung von NLX-204 ausreichte, um depressionsartige Verhaltensweisen von Mäusen, die chronischem, milden Stress oder wiederholter Verabreichung von Corticosteron, einer pro-depressiven Substanz, ausgesetzt waren, vollständig zu beseitigen {svg_11}. Dies deutet darauf hin, dass NLX-204 eine schnell wirkende Antidepressiva-Aktivität hat {svg_12}.

Neurochemische Veränderungen

Es wurde festgestellt, dass NLX-204 neurochemische Veränderungen in Mausmodellen für Depressionen induziert {svg_13}. Seine Antidepressiva-Eigenschaften werden wahrscheinlich durch die Aktivierung spezifischer zellulärer Signalmechanismen vermittelt, darunter die Phosphorylierung der extrazellulär regulierten Kinase (ERK) und des cAMP-Response-Element-Bindungsproteins (CREB) {svg_14}.

Wirkmechanismus

Target of Action

NLX-204 is a highly selective serotonin 5-HT1A ‘biased’ agonist . The primary target of NLX-204 is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood and anxiety.

Mode of Action

NLX-204 interacts with its target, the 5-HT1A receptor, by acting as a biased agonist . This means that it can activate the receptor in a way that preferentially triggers certain signaling pathways over others. Specifically, NLX-204 is known to preferentially stimulate ERK1/2 phosphorylation .

Biochemical Pathways

The activation of the 5-HT1A receptor by NLX-204 leads to the phosphorylation of extracellular regulated kinase (ERK) and of cAMP response element-binding protein (CREB) . These are key components of intracellular signaling pathways that regulate various cellular processes, including cell growth and differentiation, gene expression, and synaptic plasticity.

Result of Action

NLX-204 has been shown to have potent and efficacious antidepressant-like activity . In animal models of depression, it has been found to rapidly reverse depression-like behaviors, attenuate working memory deficit, and decrease anxiety behavior . These effects have been observed to persist for several weeks following treatment cessation .

Action Environment

It is worth noting that the efficacy of nlx-204 has been demonstrated in different animal models of depression, suggesting that its action is robust across different environmental conditions .

Biochemische Analyse

Biochemical Properties

Nlx204 interacts with the serotonin 5-HT 1A receptor . This interaction is characterized by biased agonism, where Nlx204 preferentially activates certain pathways downstream of the receptor to exert its effects .

Cellular Effects

Nlx204 influences cell function by modulating the activity of the serotonin 5-HT 1A receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nlx204 exerts its effects at the molecular level by binding to the serotonin 5-HT 1A receptor and activating certain downstream pathways . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Nlx204 have been observed to persist for 3 weeks following treatment cessation in laboratory settings . This suggests that Nlx204 has a long-lasting impact on cellular function .

Dosage Effects in Animal Models

In animal models, Nlx204 has been shown to reverse sucrose intake deficit from treatment Day 1, with nearly full reversal observed at the higher dose at Days 8 and 15 . These effects were observed to persist for 3 weeks following treatment cessation .

Metabolic Pathways

As a serotonin 5-HT 1A receptor agonist, it is likely that Nlx204 interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

As a small molecule, it is likely that Nlx204 can freely diffuse across cell membranes .

Subcellular Localization

As a serotonin 5-HT 1A receptor agonist, it is likely that Nlx204 localizes to the cell membrane where the receptor is located .

Eigenschaften

IUPAC Name |

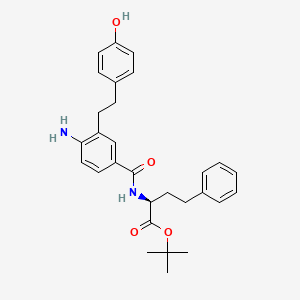

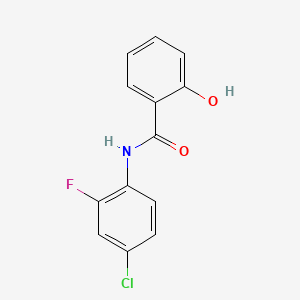

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O2/c21-16-13-15(4-5-17(16)22)19(27)26-10-6-20(23,7-11-26)14-24-9-12-28-18-3-1-2-8-25-18/h1-5,8,13,24H,6-7,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEGJWWPDKBOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CNCCOC2=CC=CC=N2)F)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)

![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)